6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
6-(2-Methylbutan-2-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic and Charge Transport Properties
Hexahydroquinoline derivatives have been studied for their optoelectronic, nonlinear, and charge transport properties. For instance, an investigation into the properties of hydroquinoline derivatives using the Density Functional Theory (DFT) approach has shown these compounds to be efficient multifunctional materials with potential applications in optoelectronics. The study focused on understanding their structural, electronic, optical, and charge transport characteristics, highlighting their potential as materials with better hole transport tendency due to smaller hole reorganization energies (Irfan et al., 2020).
Synthetic Applications
Hexahydroquinoline derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For example, one study reported the synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives, showcasing efficient novel derivatives with potential antibacterial and antifungal activities (Goswami et al., 2022).
Catalytic Activity
The catalytic activity of certain materials in the synthesis of hexahydroquinoline derivatives under solvent-free conditions has been explored, indicating the potential for environmentally friendly and efficient synthetic methodologies. One study described the synthesis of 2-amino-7,7-dimethyl-5-oxo-1,4-diaryl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives using Zr(HPO4)2·H2O as an effective and recyclable solid acid catalyst, yielding high product yields (Abdolmohammadi, 2013).
Properties
IUPAC Name |
6-(2-methylbutan-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-15(2,3)12-5-6-13-10(8-12)7-11(9-16)14(18)17-13/h7,12H,4-6,8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVFHRCRZXSAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C(C(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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